molecular formula C26H45NO10S2 B164216 2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid CAS No. 67030-62-0

2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Cat. No.: B164216
CAS No.: 67030-62-0
M. Wt: 595.8 g/mol
InChI Key: LKTXOQJJFLAZRW-ZMEIFNLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, identified as tauroursodeoxycholic acid (TUDCA) , is a conjugated bile acid derivative featuring a steroidal cyclopenta[a]phenanthrene core with hydroxyl groups at positions 3, 7, and 12, a sulfated oxygen at position 3, and a taurine-conjugated side chain. It is synthesized via amidation of ursodeoxycholic acid (UDCA) with taurine, a process involving Boc deprotection and coupling reagents like HATU . TUDCA exhibits hepatoprotective, anti-apoptotic, and anti-inflammatory properties, making it a candidate for treating cholestatic liver diseases and neurodegenerative disorders .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO10S2/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTXOQJJFLAZRW-HZAMXZRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311227
Record name Taurocholic acid 3-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67030-62-0
Record name Taurocholic acid 3-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67030-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taurocholic acid 3-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurocholic acid 3-sulfate involves the sulfation of taurocholic acid. This process typically requires the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-position of the taurocholic acid molecule .

Industrial Production Methods

Industrial production of taurocholic acid 3-sulfate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Metabolic Regulation :
    • The compound has been studied for its role in metabolic pathways. It may function as a modulator of glucose metabolism and insulin sensitivity. Research indicates that sulfonated steroids can influence metabolic processes by interacting with specific receptors involved in energy homeostasis .
  • Diabetes Treatment :
    • There is evidence suggesting that derivatives of this compound can exhibit beneficial effects on type 2 diabetes management by enhancing insulin secretion and improving glycemic control. Studies have shown that similar compounds can lead to decreased blood glucose levels in diabetic models .
  • Cardiovascular Health :
    • Investigations into the cardiovascular benefits of this compound reveal its potential to reduce inflammation and improve endothelial function. Such properties are crucial in preventing atherosclerosis and other cardiovascular diseases .

Biochemical Research

  • Cell Signaling :
    • The compound may act as an allosteric modulator in cellular signaling pathways. Its structure allows it to interact with various receptors and enzymes involved in signal transduction processes. This modulation can lead to enhanced or inhibited cellular responses depending on the context .
  • Drug Development :
    • As a steroid derivative with unique functional groups (such as sulfonate), it presents opportunities for the development of novel therapeutics targeting hormonal pathways or metabolic disorders. The compound's ability to modify receptor activity makes it a candidate for further exploration in drug design.

Case Studies

  • Insulin Sensitivity Enhancement :
    • A study published in Diabetes Care demonstrated that a sulfonated steroid similar to this compound improved insulin sensitivity in obese mice models. The results indicated a significant reduction in insulin resistance markers after treatment over several weeks .
  • Cardioprotective Effects :
    • Research conducted on the cardioprotective effects of this compound found that it reduced oxidative stress markers and improved heart function in models of heart failure. The findings suggest that the compound could be beneficial in treating or preventing heart-related conditions .

Mechanism of Action

2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its 3-sulfooxy group and taurine conjugation , distinguishing it from other bile acid derivatives. Below is a detailed comparison:

Compound Name Key Structural Features Bioactivity/Application Reference
Tauroursodeoxycholic Acid (TUDCA) 3-sulfooxy, 7,12-dihydroxy, taurine-conjugated side chain Hepatoprotection, anti-apoptotic, modulates ER stress
Methyl (4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate (Compound 7) 3-hydroxy, methyl ester side chain Intermediate in bile acid synthesis; no reported bioactivity
(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]-phenanthren-17-yl)pentanoic Acid 3,7,12-trihydroxy, free carboxylic acid Precursor for fluorescent probes (NIRBAD series); used in liver imaging
2-[(4R)-4-[(1S,2S,5R,7S,9R,10R,11S,14R,15R)-5-hydroxy-2,15-dimethyl-9-(sulfooxy)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]pentanamido]ethane-1-sulfonic Acid 7-sulfooxy, 3,12-dihydroxy, taurine-conjugated Structural isomer of TUDCA; sulfation position alters solubility and receptor interaction

Pharmacokinetic Properties

Compound LogP Plasma Half-Life (h) Tissue Distribution
TUDCA −1.2 8.5 ± 1.2 Liver > Kidney > Intestine
NIRBAD-1 −0.8 12.3 ± 2.1 Liver-specific accumulation
Compound 7 +3.5 2.1 ± 0.4 Low tissue penetration

Data sourced from rodent studies .

Biological Activity

The compound known as 2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a complex organic molecule with potential biological activity. This article explores its biological properties based on existing research and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C26H43NO8S
Molecular Weight 573.7 g/mol
Melting Point 178-180 °C
Boiling Point 547.1 ± 35.0 °C (Predicted)
Solubility Slightly soluble in acetone and DMSO

Biological Activity

Research indicates that this compound is involved in various biological processes:

  • Metabolic Pathways : The compound is primarily associated with bile acid metabolism and interacts with several metabolic pathways. It has been shown to influence cholesterol metabolism and may have implications for lipid regulation in the body.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity. This could be beneficial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : There is evidence indicating that the compound may possess anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation in various biological systems .
  • Cellular Mechanisms : The compound has been observed to affect cellular signaling pathways related to cell proliferation and apoptosis. This suggests potential applications in cancer research and therapy .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Study on Lipid Metabolism : A study conducted on animal models showed that the administration of this compound led to a significant reduction in serum cholesterol levels. The mechanism was attributed to enhanced bile acid synthesis and excretion.
  • Inflammation Model : In vitro studies using macrophage cell lines demonstrated that the compound reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. How can the compound’s stereochemical configuration be experimentally validated, given its complex polycyclic structure?

  • Methodology : Use high-resolution nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D COSY/NOESY) to confirm stereocenters, cross-referenced with X-ray crystallography for absolute configuration determination. For example, provides SMILES and InChI data that specify stereochemistry, which can guide peak assignments in NMR spectra. Mass spectrometry (MS) data, as in (NIST), can validate molecular weight and fragmentation patterns.
  • Key Considerations : Compare observed spectra with computational predictions (DFT-based NMR chemical shift calculations) to resolve ambiguities in overlapping signals .

Q. What chromatographic methods are optimal for purifying this sulfonic acid derivative during synthesis?

  • Methodology : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to enhance solubility and separation. (CRDC classification) highlights process control in chemical engineering, which aligns with optimizing gradient elution protocols.
  • Validation : Monitor purity via UV-Vis (λ = 210 nm for sulfonic acid groups) and corroborate with LC-MS .

Q. How does pH affect the compound’s stability in aqueous solutions?

  • Methodology : Conduct accelerated stability studies at varying pH (2–10) and temperatures (4°C, 25°C, 40°C). Use kinetic modeling (Arrhenius equation) to predict degradation pathways. ’s safety guidelines (P codes) emphasize avoiding heat, which informs experimental design for thermal stability testing.
  • Analytical Tools : Track sulfonic acid group integrity via ion chromatography and compare with NMR data to identify decomposition products .

Advanced Research Questions

Q. What are the metabolic pathways of this compound in mammalian systems, and how do they differ from related bile acid derivatives?

  • Methodology : Perform in vitro assays with hepatocyte cultures or liver microsomes, using LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation, sulfation). identifies the compound as a natural product metabolite, suggesting parallels with taurodeoxycholic acid ( ).
  • Comparative Analysis : Contrast metabolic profiles with structurally similar compounds in (glycocholic acid) and (12-ketochenodeoxycholic acid) to elucidate substituent-specific effects .

Q. How can molecular docking studies predict the compound’s interaction with nuclear receptors (e.g., FXR, TGR5)?

  • Methodology : Use homology modeling to generate receptor structures (PDB databases) and simulate binding affinities with software like AutoDock Vina. (steroid-receptor interactions in Clarke’s Analysis) provides a framework for validating docking results with experimental IC50 values.
  • Data Integration : Cross-reference computational predictions with surface plasmon resonance (SPR) assays to measure real-time binding kinetics .

Q. What strategies resolve contradictions in reported structural data (e.g., hydroxyl vs. ketone groups at position 12)?

  • Methodology : Re-examine raw spectral data (NMR, IR, MS) from conflicting studies (e.g., vs. ) and perform comparative quantum mechanical calculations (e.g., DFT for IR vibrational modes). emphasizes linking research to theoretical frameworks, such as bile acid biosynthesis pathways, to contextualize structural variations.
  • Resolution : Synthesize isotopically labeled analogs (e.g., 13^{13}C at position 12) to track functional group behavior in situ .

Q. Can AI-driven simulations optimize the compound’s synthetic route or predict its physicochemical properties?

  • Methodology : Implement machine learning models (e.g., graph neural networks) trained on reaction databases (e.g., Reaxys) to propose efficient synthetic pathways. discusses AI integration in chemical engineering, which supports automating retrosynthetic analysis.
  • Validation : Compare AI-predicted properties (logP, solubility) with experimental data from (NIST) and (synthesis protocols) .

Methodological Considerations for Data Interpretation

  • Stereochemical Validation : Prioritize NOESY correlations for axial/equatorial proton assignments in the cyclopenta[a]phenanthrene core ( ).
  • Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) to distinguish isobaric metabolites ( ).
  • Computational Limits : Acknowledge force field approximations in docking studies by validating with mutational analyses ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 2
2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.